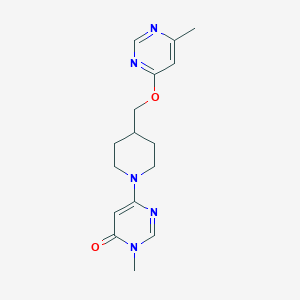

3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-methyl-6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-12-7-15(18-10-17-12)23-9-13-3-5-21(6-4-13)14-8-16(22)20(2)11-19-14/h7-8,10-11,13H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVDCSFDLKMBJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=CC(=O)N(C=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials and Initial Reactions: The synthesis typically begins with commercially available chemicals like 3-methylpyrimidin-4-one and 6-methylpyrimidin-4-ol. The reaction conditions often involve anhydrous solvents, inert atmospheres, and temperatures ranging from 0°C to 100°C, depending on the specific step of the synthesis.

Piperidine Introduction: The piperidine ring is generally introduced via a substitution reaction. One common method involves the reaction of 6-methylpyrimidin-4-ol with piperidine in the presence of a base like sodium hydride or potassium carbonate, leading to the formation of the intermediate piperidinyl pyrimidine derivative.

Final Assembly: The final product is assembled through a series of condensation and cyclization reactions. The exact sequence and conditions can vary, but they often include using catalytic amounts of acids or bases to promote cyclization.

Industrial Production Methods

While laboratory-scale syntheses often focus on precision and yield, industrial production methods must scale up these processes efficiently. This involves optimizing reaction conditions, utilizing continuous flow reactors, and ensuring the sustainability of the process through waste minimization and recycling of solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidin-4(3H)-one can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve agents like lithium aluminium hydride or sodium borohydride, leading to the formation of reduced derivatives with varied chemical properties.

Common Reagents and Conditions

Reagents commonly used in these reactions include organic solvents (e.g., dichloromethane, ethanol), strong acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate).

Major Products Formed

Depending on the reaction type, major products include oxidized or reduced forms of the compound, substituted derivatives, and cyclized structures.

Scientific Research Applications

Applications in Chemistry

In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Applications in Biology and Medicine

Biologically, 3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidin-4(3H)-one has shown potential as a lead compound for the development of new drugs targeting specific cellular pathways. Its derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Applications in Industry

Industrially, this compound is utilized in the development of specialty materials, such as advanced polymers and coatings, due to its unique structural features.

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects

The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors. This can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Molecular Targets and Pathways Involved

Enzymatic Inhibition: The compound may inhibit enzymes involved in DNA replication or protein synthesis, disrupting cellular processes in microorganisms or cancer cells.

Receptor Binding: By binding to specific receptors, the compound can modulate signaling pathways, leading to therapeutic effects in diseases like inflammation or infection.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

When compared to other pyrimidine derivatives, 3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidin-4(3H)-one stands out due to its dual pyrimidin-4-one rings and unique substitution pattern, offering distinct chemical reactivity and biological activity.

Similar Compounds

Similar compounds include:

6-methylpyrimidin-4-one

4-(piperidin-1-yl)pyrimidin-4-one

6-methyl-4-(4-hydroxypyrimidin-4-yl)piperidine

Remember, this is a high-level overview

Biological Activity

3-Methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

The molecular formula of this compound is , with a molecular weight of approximately 315.37 g/mol. Its structural complexity arises from the integration of piperidine and pyrimidine moieties, which are often associated with diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.37 g/mol |

| CAS Number | 2320222-10-2 |

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrimidine core and the introduction of the piperidine moiety. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for purification and structural confirmation.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors involved in disease pathways. Similar compounds have demonstrated inhibitory effects on key enzymes related to cancer cell proliferation and microbial growth. Molecular docking studies suggest that the compound may exhibit binding affinities towards targets involved in oncogenic signaling pathways.

Biological Activity Studies

Research has shown that derivatives of pyrimidine compounds can exhibit a range of biological activities:

- Anticancer Activity : Compounds with similar structures have been reported to inhibit cancer cell lines effectively. For instance, studies indicate that certain pyrimidine derivatives can inhibit poly (ADP-ribose) polymerase (PARP), an enzyme critical for cancer cell survival. The IC50 values for these compounds often fall within the low micromolar range, indicating significant potency against tumor cells .

- Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. Previous studies on related pyrimidine derivatives have shown varying degrees of inhibition against bacterial strains, indicating that this compound may also possess similar properties .

Case Studies

In one notable study, researchers synthesized a series of pyrimidine derivatives and evaluated their anticancer efficacy against human breast cancer cells. The compound demonstrated an IC50 value comparable to established PARP inhibitors like Olaparib, showcasing its potential as a therapeutic agent in oncology .

Another investigation focused on the antibacterial properties of pyrimidine derivatives, revealing that modifications in the chemical structure significantly impacted their antimicrobial efficacy. This suggests that this compound could be optimized for enhanced biological activity through structural modifications .

Q & A

Q. What are the optimal synthetic routes for 3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidin-4(3H)-one, and how can yield and purity be maximized?

Methodological Answer: The synthesis involves multi-step reactions, including:

- Coupling reactions between pyrimidine and piperidine derivatives using coupling agents (e.g., Pd catalysts for cross-coupling) .

- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates, while water aids in biphasic purification .

- Temperature control : Reactions often proceed at 80–100°C to balance kinetic efficiency and thermal decomposition risks .

- Catalytic optimization : Tetrakis(triphenylphosphine)palladium(0) enhances coupling efficiency in Suzuki-Miyaura reactions .

- Purity assessment : Post-synthesis, HPLC or LC-MS is critical to verify purity (>95%) and identify byproducts (e.g., unreacted intermediates) .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

Methodological Answer:

- NMR spectroscopy : - and -NMR confirm regiochemistry of the pyrimidine and piperidine rings. For example, downfield shifts (~8.5 ppm) in -NMR indicate aromatic protons on the pyrimidine ring .

- High-resolution mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+) validates molecular formula (C17H20N4O2) .

- X-ray crystallography : Resolves steric effects of the piperidin-1-yl group and confirms spatial orientation of substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., varying IC50 values across studies)?

Methodological Answer:

- Orthogonal assay validation : Use multiple assays (e.g., fluorescence-based vs. radiometric) to confirm target binding .

- Structural verification : Ensure batch-to-batch consistency via NMR and XRD to rule out polymorphic or degradation effects .

- Cellular context analysis : Account for cell-line-specific factors (e.g., expression levels of off-target proteins) by testing across diverse models (e.g., HEK293 vs. HeLa) .

Q. What experimental strategies are recommended to study the environmental fate of this compound in ecotoxicological research?

Methodological Answer:

- Compartmental analysis : Assess biodegradation in water, soil, and air using OECD 301/302 guidelines .

- Metabolite profiling : Use LC-QTOF-MS to identify transformation products (e.g., hydroxylated or demethylated derivatives) .

- QSAR modeling : Predict bioaccumulation potential based on logP (calculated ~2.1) and molecular weight .

Q. How can reaction mechanisms involving this compound’s pyrimidine ring be elucidated under varying pH conditions?

Methodological Answer:

- Kinetic studies : Monitor reaction rates (e.g., nitration or alkylation) via UV-Vis spectroscopy under controlled pH (e.g., 3–10) .

- Isotopic labeling : Use -labeled analogs to trace electron density shifts during ring-opening reactions .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites (e.g., C4 of pyrimidine) and transition states .

Q. What are the best practices for designing in vivo vs. in vitro studies to evaluate this compound’s pharmacokinetics?

Methodological Answer:

- In vitro : Use hepatic microsomes or recombinant CYP450 enzymes to assess metabolic stability. Measure intrinsic clearance (CLint) with LC-MS/MS .

- In vivo : Employ radiolabeled (e.g., ) compound in rodent models to track tissue distribution and excretion routes .

- Interspecies scaling : Adjust dosages using allometric scaling (body surface area) when translating from rodents to primates .

Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives of this compound?

Methodological Answer:

- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling reactions to induce enantioselectivity .

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Q. What methodologies are effective for analyzing interactions between this compound and protein targets (e.g., kinases)?

Methodological Answer:

- Surface plasmon resonance (SPR) : Measure binding kinetics (kon/koff) in real time .

- Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution, focusing on hydrogen bonds with catalytic lysine residues .

- Thermal shift assays : Monitor protein stabilization (ΔTm) upon ligand binding using differential scanning fluorimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.